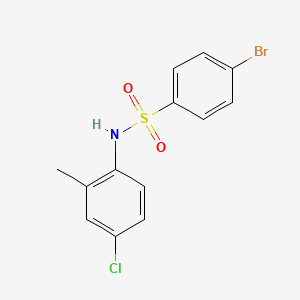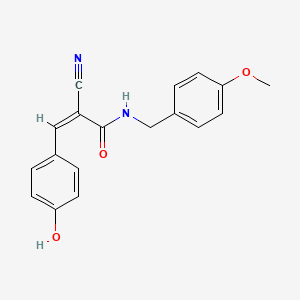![molecular formula C15H26N2OS B3923930 1-cyclopentyl-4-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]pyrrolidin-2-one](/img/structure/B3923930.png)
1-cyclopentyl-4-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]pyrrolidin-2-one
Descripción general
Descripción
1-cyclopentyl-4-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]pyrrolidin-2-one, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine-based kinase inhibitors and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
1-cyclopentyl-4-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]pyrrolidin-2-one exerts its therapeutic effects by inhibiting the activity of BTK, ITK, and JAK3 kinases, which are involved in the regulation of immune cell signaling and cytokine production. By inhibiting these kinases, this compound can suppress the immune response and reduce inflammation, making it a promising candidate for the treatment of autoimmune diseases and inflammatory disorders.
Biochemical and physiological effects:
Studies have shown that this compound can effectively inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. It has also been found to reduce the levels of pro-inflammatory cytokines in animal models of autoimmune diseases, indicating its potential as an anti-inflammatory agent. Additionally, this compound has been shown to have a favorable safety profile and low toxicity in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-cyclopentyl-4-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]pyrrolidin-2-one is its high potency and selectivity for its target kinases, which makes it a valuable tool for studying the role of these kinases in disease pathogenesis. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo and may require the use of solubilizing agents or alternative delivery methods.
Direcciones Futuras
There are several potential future directions for the research and development of 1-cyclopentyl-4-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]pyrrolidin-2-one. One area of focus is the evaluation of its efficacy and safety in clinical trials for the treatment of autoimmune diseases and inflammatory disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential interactions with other signaling pathways. Finally, the development of novel delivery methods and formulations may help to overcome the limitations of this compound and improve its therapeutic potential.
Aplicaciones Científicas De Investigación
1-cyclopentyl-4-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]pyrrolidin-2-one has been studied extensively for its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been found to be a potent inhibitor of several kinases, including BTK, ITK, and JAK3, which play a critical role in the immune response and cell signaling pathways.
Propiedades
IUPAC Name |
1-cyclopentyl-4-[(thian-4-ylamino)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2OS/c18-15-9-12(10-16-13-5-7-19-8-6-13)11-17(15)14-3-1-2-4-14/h12-14,16H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAZYIJGERTVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)CNC3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3923851.png)
![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B3923857.png)
![methyl 4-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}benzoate](/img/structure/B3923861.png)
![N-{4-[(2-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3923865.png)
![methyl 5-[(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3923872.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B3923878.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B3923885.png)
![(2R*,4S*)-4-hydroxy-1-[3-(methylthio)propyl]piperidine-2-carboxylic acid](/img/structure/B3923898.png)
![6-chloro-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B3923901.png)
![2-[1'-(2-fluorophenyl)-1H,1'H-3,4'-bipyrazol-1-yl]-N-(1-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3923904.png)
![1-(4-chlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3923918.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]cyclopentanecarboxamide](/img/structure/B3923954.png)